1,1-Dibromo-2,2-diethoxyethane
Overview
Description
1,1-Dibromo-2,2-diethoxyethane is an organic compound with the molecular formula C6H12Br2O2. It is a dihaloacetal, specifically a dibromo derivative of diethoxyethane. This compound is known for its use in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2,2-diethoxyethane can be synthesized through the bromination of diethoxyethane. The reaction typically involves the addition of bromine (Br2) to diethoxyethane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2,2-diethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding diethoxyethane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of diethoxyethanol or diethoxyamine derivatives.
Elimination: Formation of ethoxyethene.
Reduction: Formation of diethoxyethane.
Scientific Research Applications
1,1-Dibromo-2,2-diethoxyethane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Research: Studied for its reactivity and mechanism in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2,2-diethoxyethane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromoethane: Similar in structure but lacks the ethoxy groups.
1,2-Dibromoethane: Different in the position of bromine atoms.
1,1-Dibromo-2,2-dimethoxyethane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
1,1-Dibromo-2,2-diethoxyethane is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and versatility in chemical synthesis. The ethoxy groups offer additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,1-dibromo-2,2-diethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWMEFJDCZIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Br)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340911 | |
Record name | 1,1-Dibromo-2,2-diethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761-17-1 | |
Record name | 1,1-Dibromo-2,2-diethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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